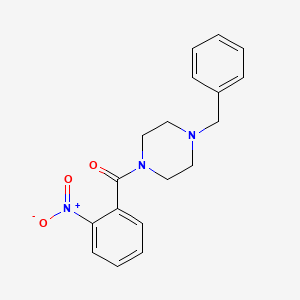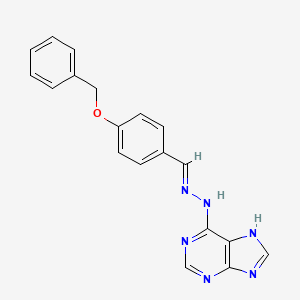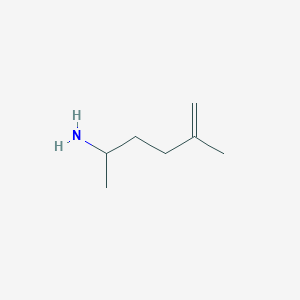
2-Nitrophenyl 4-benzylpiperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Nitrophenyl 4-benzylpiperazinyl ketone has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of MAO, which makes it a valuable tool for studying the role of this enzyme in neurotransmitter metabolism. This compound has also been used as a probe to investigate the binding sites of MAO and to study the structure-activity relationships of MAO inhibitors.
Mécanisme D'action
2-Nitrophenyl 4-benzylpiperazinyl ketone inhibits MAO by binding to the active site of the enzyme and forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This results in the irreversible inhibition of MAO, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
The inhibition of MAO by this compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Nitrophenyl 4-benzylpiperazinyl ketone in lab experiments is its potency as an MAO inhibitor. It has been shown to be more effective than other MAO inhibitors such as clorgyline and deprenyl. However, one of the limitations of using this compound is its irreversible inhibition of MAO, which can make it difficult to study the effects of MAO inhibition on neurotransmitter metabolism over time.
Orientations Futures
There are several future directions for the study of 2-Nitrophenyl 4-benzylpiperazinyl ketone. One area of research is the development of more selective MAO inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Additionally, the development of new methods for synthesizing this compound and other MAO inhibitors could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of MAO in neurotransmitter metabolism. Its potent inhibition of MAO has a number of biochemical and physiological effects, and it has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to develop new and improved MAO inhibitors.
Méthodes De Synthèse
The synthesis of 2-Nitrophenyl 4-benzylpiperazinyl ketone involves the reaction of 2-nitrobenzaldehyde and 4-benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a white crystalline solid, which can be purified by recrystallization.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-8-4-5-9-17(16)21(23)24)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHVXSWOVGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)


![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)




![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)

